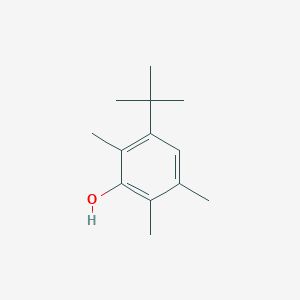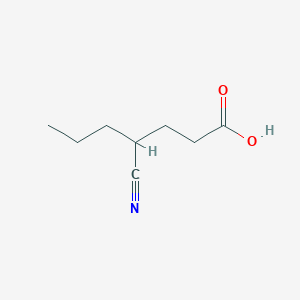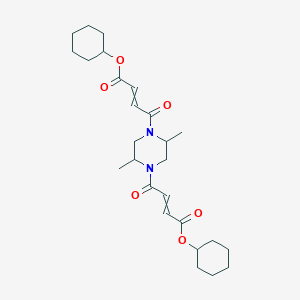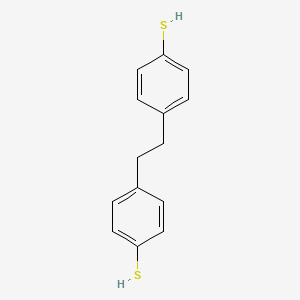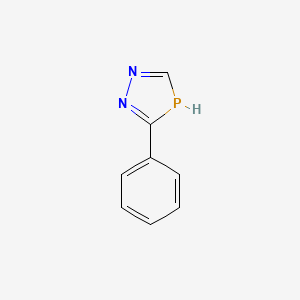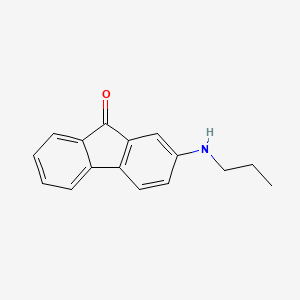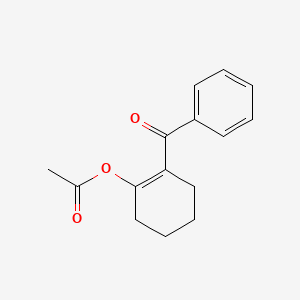
1,1'-(Diazomethylene)bis(2,4,6-trichlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Diazomethylene)bis(2,4,6-trichlorobenzene) is a chemical compound with the molecular formula C13H6Cl6N2 It is known for its unique structure, which includes two benzene rings connected by a diazomethylene group, each substituted with three chlorine atoms at the 2, 4, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Diazomethylene)bis(2,4,6-trichlorobenzene) typically involves the reaction of 2,4,6-trichlorobenzaldehyde with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,4,6−Trichlorobenzaldehyde+Diazomethane→1,1′−(Diazomethylene)bis(2,4,6−trichlorobenzene)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Diazomethylene)bis(2,4,6-trichlorobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
1,1’-(Diazomethylene)bis(2,4,6-trichlorobenzene) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,1’-(Diazomethylene)bis(2,4,6-trichlorobenzene) exerts its effects involves its ability to participate in various chemical reactions. The diazomethylene group is highly reactive, allowing the compound to interact with different molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Diazomethylene)bis(2,4,6-tribromobenzene): Similar structure but with bromine atoms instead of chlorine.
1,1’-(Diazomethylene)bis(2,4,6-trifluorobenzene): Fluorine atoms replace the chlorine atoms.
Uniqueness
1,1’-(Diazomethylene)bis(2,4,6-trichlorobenzene) is unique due to the presence of chlorine atoms, which impart distinct chemical properties compared to its bromine and fluorine analogs. The chlorine atoms influence the compound’s reactivity, making it suitable for specific applications in synthesis and research.
Propriétés
| 91693-00-4 | |
Formule moléculaire |
C13H4Cl6N2 |
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
1,3,5-trichloro-2-[diazo-(2,4,6-trichlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H4Cl6N2/c14-5-1-7(16)11(8(17)2-5)13(21-20)12-9(18)3-6(15)4-10(12)19/h1-4H |
Clé InChI |
IRAWIBQJQRAXCS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)C(=[N+]=[N-])C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


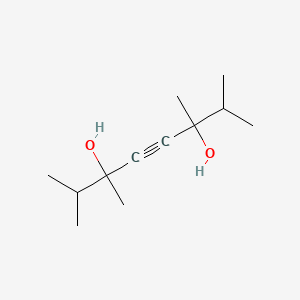
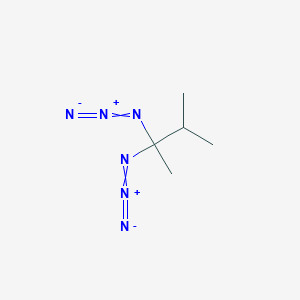


![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
